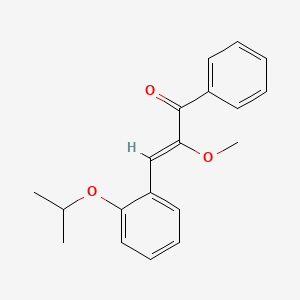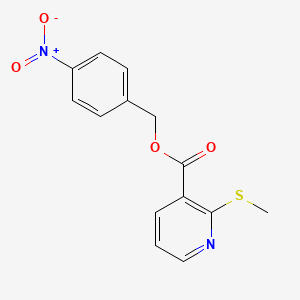
(4-Nitrophenyl)methyl 2-methylsulfanylpyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrobenzyl 2-(methylthio)nicotinate is an organic compound that features a nitrobenzyl group attached to a nicotinate moiety with a methylthio substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzyl 2-(methylthio)nicotinate typically involves the reaction of 4-nitrobenzyl bromide with 2-(methylthio)nicotinic acid or its derivatives. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4-Nitrobenzyl 2-(methylthio)nicotinate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the synthesis while maintaining product purity and minimizing waste.
化学反応の分析
Types of Reactions
4-Nitrobenzyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The nitrobenzyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted nicotinates depending on the nucleophile used.
科学的研究の応用
4-Nitrobenzyl 2-(methylthio)nicotinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as optical or electronic materials.
作用機序
The mechanism of action of 4-Nitrobenzyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The nitrobenzyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The methylthio group may also play a role in modulating the compound’s reactivity and binding affinity to its targets. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
4-Nitrobenzyl nicotinate: Lacks the methylthio group, which may affect its reactivity and biological activity.
2-(Methylthio)nicotinic acid: Lacks the nitrobenzyl group, which may influence its chemical properties and applications.
4-Nitrobenzyl 2-(methylthio)benzoate: Similar structure but with a benzoate moiety instead of nicotinate, leading to different chemical and biological properties.
Uniqueness
4-Nitrobenzyl 2-(methylthio)nicotinate is unique due to the presence of both the nitrobenzyl and methylthio groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
733005-65-7 |
|---|---|
分子式 |
C14H12N2O4S |
分子量 |
304.32 g/mol |
IUPAC名 |
(4-nitrophenyl)methyl 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H12N2O4S/c1-21-13-12(3-2-8-15-13)14(17)20-9-10-4-6-11(7-5-10)16(18)19/h2-8H,9H2,1H3 |
InChIキー |
PQBHSQYITFRASP-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=CC=N1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
溶解性 |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-Bromo-3-methoxynaphthalen-2-yl)-3-(1-methylpiperidin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363960.png)
![1-(3-chlorophenyl)-N-[3-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363965.png)
![4-hydroxy-7-methoxy-N-[2-(pyridin-2-yl)ethyl]quinoline-3-carboxamide](/img/structure/B13363978.png)
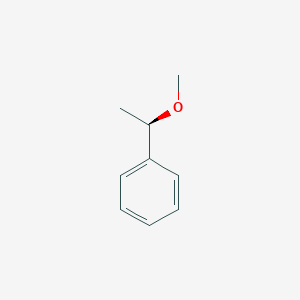
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363981.png)
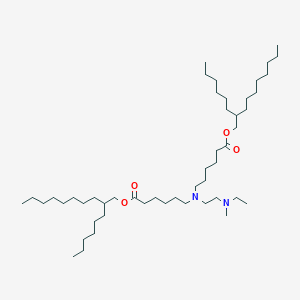
![2-Methyl-3-{6-[(naphthalen-1-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13364005.png)
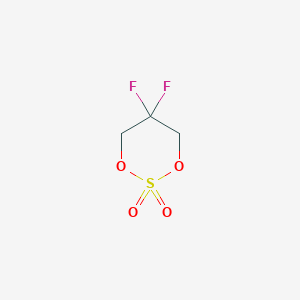

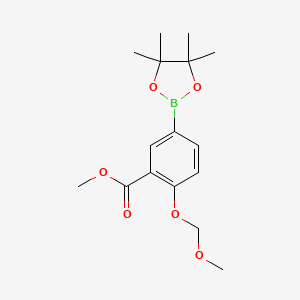
![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364034.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B13364039.png)
